Decylphosphonic acid

Vue d'ensemble

Description

Decylphosphonic Acid (DPA) is a phosphono-alkane derivative . It has an amphiphilic structure consisting of non-polar organic hydrophobic groups and anionic inorganic hydrophilic groups . This allows it to behave as surfactants as well as smart corrosion inhibitors .

Synthesis Analysis

DPA can be synthesized through a simple and high yield (up to 87%) pathway . The stability of DPA in Oil-in-Water (O/W) and Water-in-Oil (W/O) emulsions was improved in the presence of ammonium persulfate (APS) .Molecular Structure Analysis

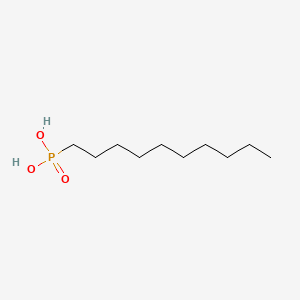

The molecular structure of DPA is represented by the linear formula: C10H23O3P . Its molecular weight is 222.26 .Chemical Reactions Analysis

DPA forms a self-assembled monolayer (SAM) that can be used as an interfacial modifier . It can also form a double-layer thin film with the dye solution which may be assembled on a counter electrode for the fabrication of dye-sensitized solar cells (DSSCs) .Physical And Chemical Properties Analysis

The melting point of DPA is between 96-101 °C . It is a solid at room temperature . Thermal properties and crystal structure of DPA were investigated using differential scanning calorimetry analysis (DSC) and thermogravimetric analysis (TGA) .Applications De Recherche Scientifique

Organic Synthesis

DPA is used as an important raw material and intermediate in organic synthesis processes due to its amphiphilic chemical structure, which consists of both non-polar organic hydrophobic groups and anionic hydrophilic groups .

Pharmaceuticals

In the pharmaceutical industry, DPA can be utilized in the synthesis of various medicinal compounds, leveraging its surfactant-like properties .

Agrochemicals

The compound finds application in the production of agrochemicals, contributing to the development of pesticides and fertilizers .

Dyestuff Stabilization

DPA is used in stabilizing dye-sensitized solar cells (DSSCs), enhancing their efficiency and stability .

Corrosion Protection

DPA doped polyaniline (PANI) serves as a protective coating against corrosion, which is crucial for extending the life of metal structures .

Solar Cell Fabrication

It forms a double-layer thin film with dye solutions that may be assembled on a counter electrode for the fabrication of DSSCs .

Emulsion Polymerization

DPA is applied in emulsion polymerization processes, which are essential for producing polymers with specific characteristics for various industrial applications .

Anti-Corrosion Coating

The compound is also used in anti-corrosion coatings to protect materials from environmental degradation .

Mécanisme D'action

Target of Action

Decylphosphonic acid (DPA) is a phosphono-alkane derivative that forms a self-assembled monolayer (SAM) on metal surfaces . This SAM can be used as an interfacial modifier . The primary targets of DPA are metal surfaces, where it forms a protective layer .

Mode of Action

DPA interacts with its targets (metal surfaces) by forming a SAM . This interaction results in a change in the surface properties of the metal, making it more resistant to corrosion . The amphiphilic structure of DPA, consisting of non-polar organic hydrophobic groups and anionic inorganic hydrophilic groups, allows it to behave as a surfactant as well as a corrosion inhibitor .

Biochemical Pathways

They mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes .

Pharmacokinetics

The amphiphilic nature of dpa suggests that it may have unique distribution properties, particularly in environments where oil-water interfaces are present .

Result of Action

The primary result of DPA’s action is the formation of a protective coating on metal surfaces, which can help prevent corrosion . Additionally, DPA can also form a double-layer thin film with dye solutions, which may be assembled on a counter electrode for the fabrication of dye-sensitized solar cells (DSSCs) .

Action Environment

The action of DPA can be influenced by environmental factors. For instance, the stability of DPA in Oil-in-Water (O/W) and Water-in-Oil (W/O) emulsions was improved in the presence of ammonium persulfate (APS) . This suggests that the presence of certain chemicals in the environment can enhance the stability and efficacy of DPA .

Safety and Hazards

DPA causes severe skin burns and eye damage . It may cause respiratory irritation . Safety measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Orientations Futures

Propriétés

IUPAC Name |

decylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23O3P/c1-2-3-4-5-6-7-8-9-10-14(11,12)13/h2-10H2,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZQISOJKASMITI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7064497 | |

| Record name | Decylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Decylphosphonic acid | |

CAS RN |

6874-60-8 | |

| Record name | Decylphosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6874-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, P-decyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006874608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decylphosphonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407850 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, P-decyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decylphosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Decylphosphonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YD52GQS9NC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Decylphosphonic acid strongly chemisorbs onto metal oxide surfaces, such as aluminum oxide and titanium dioxide, through its phosphonic acid head group. This interaction typically involves the formation of strong covalent bonds, specifically a bidentate or tridentate bonding configuration between the phosphonic acid group and the metal oxide. [] This leads to the formation of well-ordered, densely packed self-assembled monolayers (SAMs) with hydrophobic properties. [] These DPA-modified surfaces exhibit altered wettability, friction, adhesion, and corrosion resistance. []

A: Yes, decylphosphonic acid can displace pre-existing molecules on metal oxide surfaces. For instance, in dye-sensitized solar cells, DPA can replace some dye molecules on the TiO2 surface, impacting the overall device performance. [] The extent of displacement depends on factors like the relative binding affinities of the molecules and the concentration of DPA. []

ANone: The molecular formula of decylphosphonic acid is C10H23O3P. Its molecular weight is 222.28 g/mol.

ANone: Various techniques are employed, including:

- X-ray photoelectron spectroscopy (XPS): This technique is used to confirm the presence of decylphosphonic acid on surfaces and to analyze its elemental composition and chemical state. [, ]

- Fourier transform infrared spectroscopy (FTIR): This method helps identify the characteristic vibrational modes of DPA molecules, confirming their presence and providing insights into their bonding configurations on the surface. [, ]

- Atomic force microscopy (AFM): AFM allows researchers to visualize the surface morphology and roughness of DPA-modified materials, assessing the quality and uniformity of the SAMs. [, ]

- Solid-state nuclear magnetic resonance (NMR) spectroscopy: This technique provides detailed information about the molecular structure, conformation, and dynamics of DPA molecules within the self-assembled monolayers on surfaces. [, ]

ANone: DPA SAMs on metal oxides demonstrate notable stability under various conditions:

- Thermal Stability: The thermal stability depends on the substrate and specific DPA derivative used. For example, some DPA-based dental adhesives exhibit good thermal stability during polymerization processes. []

ANone: DPA finds applications in:

- Corrosion Protection: DPA-modified aluminum surfaces show enhanced corrosion resistance, making them suitable for micro-/nano-electromechanical systems (MEMS/NEMS) and other applications requiring durable surfaces. [, ]

- Dental Adhesives: DPA derivatives, due to their hydrolytic stability, are used in dental adhesive formulations to ensure strong bonding between dental materials and tooth structures. [, ]

ANone: While decylphosphonic acid is not typically known for strong catalytic activities like traditional catalysts, its presence can influence reaction pathways and product selectivity in specific cases. Research on the catalytic properties of DPA is limited compared to its surface modification applications.

ANone: Computational methods, such as molecular dynamics (MD) simulations and Monte Carlo simulations, help researchers understand:

- Adsorption Mechanisms: These simulations provide insights into the adsorption geometries and energies of DPA on various surfaces, elucidating the preferred binding modes and the strength of the interaction. []

ANone: The alkyl chain length in phosphonic acids, such as decylphosphonic acid, significantly influences their properties:

- Hydrophobicity: Longer alkyl chains lead to increased hydrophobicity of the resulting SAMs on surfaces. For example, surfaces modified with octadecylphosphonic acid exhibit higher water contact angles compared to those modified with decylphosphonic acid. []

ANone: Incorporating a perfluoroalkyl chain, as in 1H,1H,2H,2H-perfluorodecylphosphonic acid (PFDP), significantly alters the properties compared to alkylphosphonic acids like DPA:

- Enhanced Hydrophobicity: Perfluoroalkyl chains impart a much higher degree of hydrophobicity to surfaces due to the low surface energy of fluorocarbons. [] PFDP-modified surfaces exhibit larger water contact angles and lower surface energies compared to DPA-modified surfaces.

- Chemical and Thermal Stability: Perfluoroalkyl chains generally enhance the chemical and thermal stability of the SAMs due to the strong C-F bond strength and inert nature of fluorocarbons. []

A:

- Salt Formation: Converting decylphosphonic acid into its amine salts enhances its solubility in water and improves its compatibility with aqueous formulations, which is particularly useful for applications like cutting fluids. []

ANone: While decylphosphonic acid is not as acutely toxic as some other organophosphorus compounds, it's essential to follow safety guidelines:

ANone: Several alternatives exist, each with its own set of properties and advantages:

- Other Alkylphosphonic Acids: Varying the alkyl chain length offers a range of hydrophobicities. For instance, octadecylphosphonic acid (ODP) provides higher hydrophobicity compared to DPA. []

- Perfluoroalkylphosphonic Acids: For applications demanding high hydrophobicity and chemical stability, perfluoroalkylphosphonic acids like PFDP are suitable alternatives. []

- Silane Coupling Agents: Silanes like perfluorodecyldimethylchlorosilane (PFMS) offer comparable surface modification capabilities, especially on metal oxide surfaces. []

ANone: Recycling and waste management strategies for DPA and DPA-modified materials are an active area of research. Some potential approaches include:

ANone: A combination of experimental and computational tools are employed:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.